N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.:
Cat. No.: VC14984925
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5OS |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-(2-phenylethyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C18H19N5OS/c24-17(19-11-10-13-6-2-1-3-7-13)16-14-8-4-5-9-15(14)25-18(16)23-12-20-21-22-23/h1-3,6-7,12H,4-5,8-11H2,(H,19,24) |
| Standard InChI Key | NLZJUZYAHALXNW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)NCCC4=CC=CC=C4 |
Introduction
N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound featuring a benzothiophene core, a tetrazole ring, and an amide functional group. Its molecular formula is C18H19N5OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is of interest in medicinal chemistry due to its potential biological activities and structural uniqueness.
Synthesis Methods
The synthesis of N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step chemical reactions. These methods can be optimized for yield and purity using various reagents and conditions. Common approaches include:
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Condensation Reactions: Forming the amide bond between the benzothiophene derivative and the phenylethylamine.
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Cyclization Reactions: Forming the tetrazole ring.
Biological Activity and Potential Applications
Preliminary studies suggest that this compound exhibits significant biological activity, potentially interacting with various biological targets. Its unique structure may confer properties useful in:
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Antimicrobial Agents: Similar tetrazole derivatives have shown antimicrobial activity.
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Anticancer Agents: The compound's structural features could allow it to interact with cancer-related targets.
| Potential Application | Rationale |
|---|---|
| Antimicrobial Agents | Tetrazole ring's known antimicrobial properties |
| Anticancer Agents | Structural similarity to compounds with anticancer activity |
Comparison with Similar Compounds
Compounds with similar structures, such as N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been studied for their antimicrobial and anticancer properties. The absence of a hydroxy group in N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may affect its hydrophilicity and biological activity compared to its hydroxylated counterpart.
| Compound | Structural Features | Unique Characteristics |
|---|---|---|
| N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Hydroxy group, benzothiophene core, tetrazole ring | Increased hydrophilicity |
| N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Benzothiophene core, tetrazole ring, no hydroxy group | Different hydrophilicity profile |
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